(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid

Description

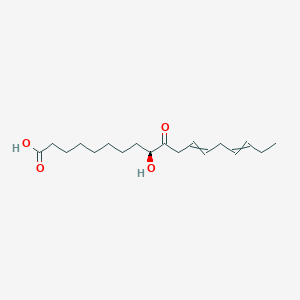

Structure

3D Structure

Properties

CAS No. |

364047-23-4 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(9S)-9-hydroxy-10-oxooctadeca-12,15-dienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,17,20H,2,5-6,8-9,11-15H2,1H3,(H,21,22)/t17-/m0/s1 |

InChI Key |

NJAYHLDXCVDTEV-KRWDZBQOSA-N |

Isomeric SMILES |

CCC=CCC=CCC(=O)[C@H](CCCCCCCC(=O)O)O |

Canonical SMILES |

CCC=CCC=CCC(=O)C(CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Hydroxylation and Oxidation of Linoleic Acid

The most common and biologically relevant preparation method for (9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid involves enzymatic transformation of linoleic acid. This process typically proceeds via:

- Cyclooxygenase (COX) enzymes (COX-1 and COX-2) catalyze the oxygenation of linoleic acid to form 9-hydroperoxy-10,12-octadecadienoic acid intermediates, predominantly the 9(R)-hydroperoxy isomer but also the 9(S) isomer in smaller amounts.

- These hydroperoxy intermediates are then enzymatically or chemically reduced to the corresponding hydroxy derivatives.

- Subsequent enzymatic oxidation at the 10-position converts the hydroxy group to a keto group, yielding this compound.

This enzymatic route is stereospecific, producing the (9S) enantiomer, which is critical for biological activity. The enzymes involved are non-heme iron-containing dioxygenases, such as lipoxygenases (9-LOX), which catalyze the regio- and stereospecific oxygenation of linoleic acid.

Biocatalytic Production in Microbial or Plant Systems

- Certain fungi and plant mycelia have been reported to produce hydroxy and oxo fatty acids, including derivatives similar to this compound, through their native enzymatic machinery.

- Crude enzyme extracts from plants like Pharbitis nil have been used to stereoselectively convert keto-alcohol precursors into the target compound or its analogs.

- These biocatalytic methods offer environmentally friendly and stereoselective alternatives to chemical synthesis, though scale-up and yield optimization remain challenges.

Chemical Synthesis Methods

Multi-step Organic Synthesis

Chemical synthesis of this compound involves:

- Starting from linoleic acid or related unsaturated fatty acid precursors.

- Selective hydroxylation at the 9-position, often achieved by controlled oxidation reactions using reagents such as osmium tetroxide or other stereoselective oxidants.

- Introduction of the keto group at the 10-position via oxidation, for example, using mild oxidizing agents like Dess–Martin periodinane or pyridinium chlorochromate (PCC).

- Control of double bond geometry (12Z,15Z) is maintained throughout the synthesis to preserve biological relevance.

- Protection and deprotection steps may be necessary to avoid side reactions at the carboxylic acid or other sensitive sites.

This approach requires careful stereochemical control to obtain the (9S) configuration and avoid racemization. It is typically used for small-scale synthesis due to complexity and cost.

Stereoselective Reduction and Oxidation

- The hydroperoxy intermediate (9-hydroperoxy-10,12-octadecadienoic acid) can be chemically reduced to the hydroxy derivative using reducing agents such as sodium borohydride or enzymatic reductases.

- Subsequent selective oxidation at the 10-position converts the hydroxy group to the keto group.

- Modified Mosher’s method and long-range coupling constant measurements are used to confirm stereochemistry during synthesis.

Summary Table of Preparation Methods

Detailed Research Findings

- Studies have confirmed that the absolute configuration of the hydroxy group at C-9 is (S) in the biologically active form, determined by specific rotation and NMR coupling constants.

- The enzymatic pathway involving 9-lipoxygenase (9-LOX) is regio- and stereospecific, producing predominantly the (9S)-hydroxy derivative, which is then oxidized to the keto form.

- Modified Mosher’s ester method has been employed to verify the stereochemistry of synthetic and natural samples, ensuring the correct enantiomer is obtained.

- The compound’s preparation is closely linked to jasmonate biosynthesis pathways in plants, where it acts as an intermediate or signaling molecule.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation, particularly involving its hydroxyl group and double bonds. Key reactions include:

-

Hydroperoxide Formation : Molecular oxygen and hydrogen peroxide under controlled pH and temperature conditions can oxidize the hydroxyl group, forming hydroperoxy derivatives.

-

Double Bond Oxidation : The conjugated double bonds at positions 12 and 15 are susceptible to further oxidation, potentially leading to epoxides or diols.

| Reaction Type | Reagents/Conditions | Product(s) | Source |

|---|---|---|---|

| Hydroperoxide formation | O₂, H₂O₂, controlled pH/temp | Hydroperoxy derivatives | |

| Double bond oxidation | O₂, H₂O₂, UV light | Epoxides or dihydroxy derivatives |

Reduction Reactions

The ketone group at position 10 can be reduced to a hydroxyl group:

-

Reduction to Hydroxyl : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the keto group to a hydroxyl, yielding 10-hydroxy derivatives. The stereospecificity of the (9S) configuration may influence reaction outcomes .

| Reaction Type | Reagents/Conditions | Product(s) | Source |

|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | 10-Hydroxyoctadeca-12,15-dienoic acid |

Esterification

The carboxylic acid group reacts readily with alcohols under acidic or basic conditions:

-

Ester Synthesis : Reaction with methanol, ethanol, or other alcohols forms ester derivatives, which may enhance stability or alter biological activity.

| Reaction Type | Reagents/Conditions | Product(s) | Source |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄/HCl (acid) | Alkyl esters of the compound |

Double Bond Modifications

The conjugated double bonds at positions 12 and 15 are reactive sites:

-

Epoxidation : Peracids (e.g., mCPBA) add epoxide groups across the double bonds.

-

Dihydroxylation : OsO₄ or other dihydroxylation reagents introduce vicinal diols.

-

Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) saturates the double bonds, altering the compound’s physical and biological properties.

| Reaction Type | Reagents/Conditions | Product(s) | Source |

|---|---|---|---|

| Epoxidation | mCPBA, peracid | Epoxides at C12 and C15 | |

| Dihydroxylation | OsO₄, NMO | Vicinal diols | |

| Hydrogenation | H₂, Pd/C catalyst | Saturated fatty acid derivatives |

Enzymatic and Biological Reactions

-

Biosynthesis : Derives from linoleic acid via lipoxygenase-mediated oxidation, with regioselectivity determining the hydroxyl (9S) and oxo (10) positions.

-

Metabolic Pathways : Incorporates into phospholipids, where it may undergo further oxidation or serve as a signaling molecule (e.g., PPARγ activation) .

Stability and Degradation

The compound’s stability depends on environmental factors:

Scientific Research Applications

Biological Properties and Mechanisms of Action

9-HODE exhibits a range of biological properties that influence physiological and pathological processes:

- Inflammation : 9-HODE is involved in the modulation of inflammatory responses. It can act as a pro-inflammatory mediator, promoting the activation of immune cells and the release of inflammatory cytokines. Conversely, some studies suggest it may also exert anti-inflammatory effects depending on the context and concentration .

- Cancer : Research indicates that 9-HODE plays a dual role in cancer biology. It has been implicated in promoting tumor growth and metastasis through its effects on cell signaling pathways. However, it also shows potential as an anti-cancer agent by inducing apoptosis in certain cancer cell types .

- Oxidative Stress : As a product of lipid peroxidation, 9-HODE serves as a biomarker for oxidative stress in biological samples. Its levels can indicate the extent of oxidative damage in tissues, making it valuable for research into diseases characterized by oxidative stress .

Inflammation Studies

9-HODE is frequently utilized in studies investigating the mechanisms of inflammation. Its role in modulating arachidonic acid metabolism highlights its importance in understanding inflammatory diseases such as arthritis and cardiovascular diseases .

Cancer Research

In cancer research, 9-HODE is studied for its potential therapeutic applications. Researchers are exploring its ability to inhibit cancer cell proliferation and induce apoptosis, making it a candidate for developing novel anti-cancer therapies .

Biomarker Development

Due to its association with oxidative stress, 9-HODE is being investigated as a biomarker for various conditions, including metabolic syndrome and neurodegenerative diseases. Its quantification could aid in early diagnosis and monitoring disease progression .

Food Industry

In the food industry, 9-HODE is recognized for its antioxidant properties. It can be used to enhance the stability of food products by preventing lipid oxidation, thereby extending shelf life and maintaining nutritional quality.

Cosmetic Industry

The cosmetic industry is exploring 9-HODE for its potential skin benefits due to its anti-inflammatory properties. Products incorporating this compound may help soothe irritated skin and reduce signs of aging by combating oxidative stress .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction leads to the activation of various signaling pathways that induce apoptosis and reduce cell viability. The compound also acts as a marker for lipid peroxidation, indicating oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid” can be contextualized against related oxylipins and fatty acid derivatives (Table 1). Key differences in functional groups, double-bond positions, and biological roles are highlighted below.

Table 1: Structural and Functional Comparison with Similar Compounds

Key Differences and Implications

Functional Group Variations: The target compound’s 9S-hydroxy-10-oxo combination is unique compared to 12-OPDA (12-oxo) and 9-oxooctadeca-10,12-dienoic acid (9-oxo). The ketone at C-10 may enhance electrophilic reactivity, influencing its interaction with cellular targets . Compounds with multiple hydroxy groups (e.g., (9S,10R,12Z,15Z)-9,10-Dihydroxy-12,15-octadecadienoic acid) exhibit stronger antifungal activity, suggesting hydroxylation patterns modulate bioactivity .

Double-Bond Positioning: The 12,15-diene system in the target compound aligns with intermediates in the octadecanoid pathway (e.g., 12-OPDA), which are precursors to jasmonates involved in plant stress responses . In contrast, 9-oxooctadeca-10,12-dienoic acid’s 10,12-diene structure correlates with antitumor effects, possibly due to conjugated diene stability .

Biological Roles: The target compound’s structural similarity to oxylipins from Pseudomonas cultures (e.g., 9-hydroxy-10,12-octadecadienoic acid) suggests roles in microbial defense or signaling . Compared to trihydroxy derivatives (e.g., 9,12,13-Trihydroxyoctadeca-10E-enoic acid), the target’s single hydroxy group may reduce hydrophilicity, affecting membrane permeability .

Biological Activity

(9S)-9-Hydroxy-10-oxooctadeca-12,15-dienoic acid, also known as 9-HODE (9-Hydroxyoctadecadienoic acid), is a bioactive lipid derived from linoleic acid. This compound has garnered attention due to its significant biological activities, particularly in inflammation modulation and cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H30O4. Its structure features a hydroxyl group at position 9 and a keto group at position 10, which are crucial for its biological activity. The presence of these functional groups allows the compound to participate in various biochemical reactions, including oxidation and reduction processes, which are essential for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Interaction with Nuclear Receptors : It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and inflammatory responses.

- Modulation of Inflammatory Pathways : The compound influences the production of pro-inflammatory cytokines and mediators, thereby playing a role in anti-inflammatory responses .

- Oxidative Stress Response : It can induce the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1), contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties. For instance, it has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages by inhibiting inducible nitric oxide synthase (iNOS) and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β .

Antioxidant Activity

The compound also displays antioxidant properties, which are critical for mitigating oxidative stress in cells. Studies indicate that it enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased antioxidant enzyme levels .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inflammation Modulation : In a study involving LPS-stimulated macrophages, (9S)-9-HODE was found to significantly reduce inflammatory markers and reactive oxygen species production, indicating its potential therapeutic application in inflammatory diseases .

- Cancer Research : Investigations into the cytotoxic effects of various fatty acids, including derivatives of linoleic acid like (9S)-9-HODE, have shown that these compounds can influence cancer cell proliferation. However, specific studies on (9S)-9-HODE's direct effects on cancer cell lines are still limited .

- Metabolic Pathway Influence : The compound's interaction with lipid metabolism pathways suggests that it could play a role in metabolic disorders. Its ability to modulate PPARs indicates potential applications in managing conditions like obesity and diabetes .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Hydroxyoctadecadienoic Acid | Hydroxyl group at position 9 | Exists as stereoisomers with different activities |

| 13-Hydroxyoctadecadienoic Acid | Hydroxyl group at position 13 | Involved in different metabolic pathways |

| Linoleic Acid | Parent fatty acid with two double bonds | Precursor to multiple bioactive lipids |

The unique configuration and functional groups of this compound distinguish it from other similar compounds, enhancing its specific biological activities related to inflammation and cellular signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.